
1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-2-(piperazin-1-il)-1H-imidazol-5(4H)-ona es un compuesto heterocíclico que presenta tanto unidades imidazol como piperazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Metil-2-(piperazin-1-il)-1H-imidazol-5(4H)-ona generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de 1-metil-imidazol con piperazina en presencia de un catalizador adecuado y un solvente . Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. La optimización de los parámetros de reacción y las técnicas de purificación es crucial para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Metil-2-(piperazin-1-il)-1H-imidazol-5(4H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en disolventes acuosos u orgánicos.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones a menudo se llevan a cabo en atmósferas inertes.
Sustitución: Diversos nucleófilos como haluros, aminas y tioles; las reacciones pueden requerir catalizadores o condiciones de pH específicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del imidazol con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
1-Metil-2-(piperazin-1-il)-1H-imidazol-5(4H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como una sonda bioquímica para estudiar interacciones enzimáticas y procesos celulares.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-2-(piperazin-1-il)-1H-imidazol-5(4H)-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a sitios activos o sitios alostéricos, modulando la actividad de la proteína diana. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos Similares
1-Metil-2-(piperazin-1-il)-1H-bencimidazol: Estructura similar, pero con una unidad benzimidazol en lugar de imidazol.
1-Metil-2-(piperazin-1-il)-1H-pirimidina: Contiene un anillo de pirimidina en lugar de imidazol.
Unicidad
1-Metil-2-(piperazin-1-il)-1H-imidazol-5(4H)-ona es único debido a su combinación específica de anillos imidazol y piperazina, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-methyl-2-piperazin-1-yl-4H-imidazol-5-one |
InChI |
InChI=1S/C8H14N4O/c1-11-7(13)6-10-8(11)12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
Clave InChI |
PLXHMOQGIDMCAA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CN=C1N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


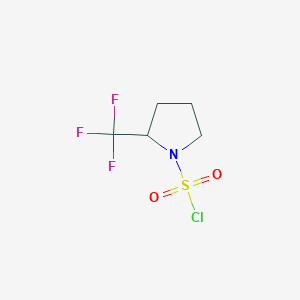
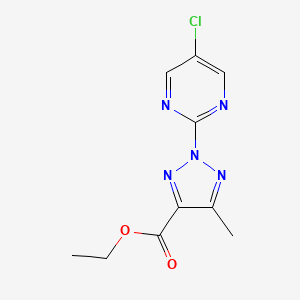
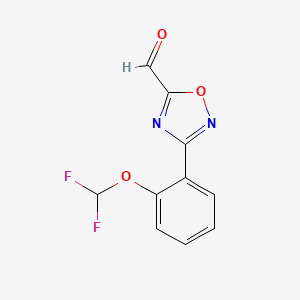
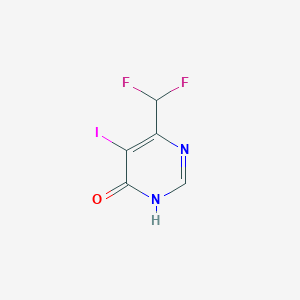
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)

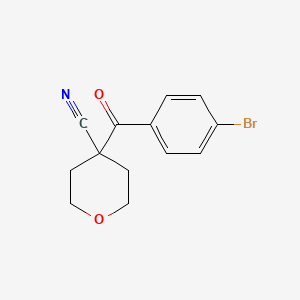
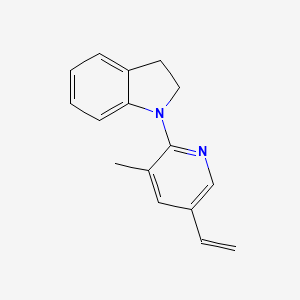




![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)

